molecular formula C9H10FNO4S B2504191 N-(1,3-Benzodioxol-5-ylmethyl)-N-methylsulfamoyl fluoride CAS No. 2411307-01-0

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylsulfamoyl fluoride

Cat. No. B2504191
CAS RN: 2411307-01-0
M. Wt: 247.24
InChI Key: HQUFLWYZMZLOAO-UHFFFAOYSA-N
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Description

“N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine” is a compound with the molecular formula C12H17NO2 and a molecular weight of 207.2689 . It’s also known by other names such as MBDB, 2-Butanamine, 1-(3,4-methylenedioxyphenyl), N-methyl, and 2-Methylamino-1-(3,4-methylenedioxyphenyl)butane .


Synthesis Analysis

The synthesis of compounds structurally similar to “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylsulfamoyl fluoride” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.


Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities . Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure .


Chemical Reactions Analysis

“N-(1,3-Benzodioxol-5-ylmethyl)-N-methylsulfamoyl fluoride” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility . These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction .


Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.

Mechanism of Action

The stimulus properties of 3,4-methylenedioxymethamphetamine (MDMA)-like compounds were studied in rats trained to discriminate saline from (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB] hydrochloride . Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .

Future Directions

The future directions for research on this compound could involve further exploration of its anticancer activity, detailed study of its mechanism of action, and optimization of its synthesis process for better yield and purity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4S/c1-11(16(10,12)13)5-7-2-3-8-9(4-7)15-6-14-8/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUFLWYZMZLOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylsulfamoyl fluoride

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